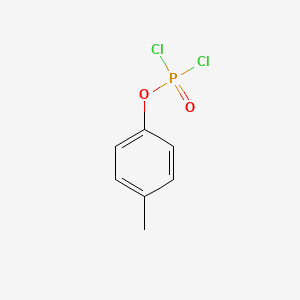

p-Tolyl phosphorodichloridate

Description

Contextual Significance of Phosphorodichloridates in Synthetic Chemistry

Phosphorodichloridates, and more specifically aryl phosphorodichloridates like p-tolyl phosphorodichloridate, are powerful phosphorylating agents. Phosphorylation is a fundamental process in both biology and synthetic chemistry, enabling the introduction of a phosphate (B84403) group into a molecule. guidechem.com This functionalization can dramatically alter the parent molecule's properties, such as its reactivity, solubility, and biological activity. bohrium.com

In synthetic chemistry, phosphorodichloridates are precursors to a variety of organophosphorus compounds, including phosphate esters, phosphoramidates, and pyrophosphates. The two chlorine atoms can be sequentially substituted by different nucleophiles, such as alcohols, amines, or other phosphate moieties, allowing for the controlled and stepwise construction of complex molecular architectures. This reactivity is central to the synthesis of ligands for catalysis, flame retardants, and, notably, bioactive molecules and their prodrugs. bohrium.comchemicalbook.com The corresponding phenyl derivative, phenyl dichlorophosphate, is a well-known reagent for preparing phosphate diesters and is used in peptide synthesis and other significant organic transformations. chemicalbook.com

Historical Developments in Organophosphorus Chemistry Relevant to Aryl Phosphorodichloridates

The journey into the world of organophosphorus chemistry began in the 19th century. A pivotal moment was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854. While its potent biological effects were not discovered until much later, this synthesis marked a significant step in creating organophosphorus compounds. Throughout the late 19th and early 20th centuries, chemists like Michaelis expanded the field by exploring the reactions of phosphorus halides with various organic substrates.

The 20th century saw a rapid expansion in organophosphorus chemistry, partly driven by the discovery of their biological activities. This led to the development of a wide range of compounds, including pesticides and chemical warfare agents, but also to the synthesis of crucial molecules for medicine and industry. The development of synthetic methods to create aryl phosphorodichloridates was a key advancement, providing chemists with more stable and versatile phosphorylating agents compared to the highly reactive phosphorus oxychloride. A patented process highlights the use of a catalyst to produce m-tolyl phosphorodichloridate from m-cresol (B1676322) and phosphoryl chloride under milder conditions than previously possible, showcasing the ongoing efforts to refine the synthesis of these important intermediates. chemicalbook.com

Research Trajectories and Scholarly Interest in this compound

Contemporary research interest in this compound is primarily focused on its application as a versatile reagent in the synthesis of novel organophosphorus compounds with potential applications in medicinal chemistry and materials science. While specific, named drugs containing the this compound moiety might not be prevalent, its role as a precursor to phosphonate (B1237965) and phosphate prodrugs is an area of active investigation. nih.gov The ability to introduce a tolyl-phosphate group can modulate the lipophilicity and, consequently, the pharmacokinetic properties of a parent drug molecule. bohrium.com

The reactivity of the P-Cl bonds allows for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. Researchers utilize this compound to synthesize new series of compounds that are then evaluated for their biological activity against various targets, including enzymes and receptors. This approach is particularly relevant in the development of new antiviral and anticancer agents, where the modification of nucleosides and other bioactive scaffolds with phosphate groups is a common strategy.

Furthermore, the tolyl group itself can be a key structural element, interacting with biological targets through hydrophobic and van der Waals interactions. The ability to introduce this specific functionality via this compound provides a valuable tool for medicinal chemists in their efforts to design and synthesize new therapeutic agents.

Chemical Properties and Data

This compound is a colorless to pale yellow liquid with the chemical formula C₇H₇Cl₂O₂P. synchem.de Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 878-17-1 | synchem.de |

| Molecular Formula | C₇H₇Cl₂O₂P | synchem.de |

| Molecular Weight | 225.01 g/mol | synchem.de |

| Purity | ≥95% | synchem.de |

Reactivity Profile

The reactivity of this compound is dominated by the two phosphorus-chlorine bonds, which are susceptible to nucleophilic attack. This allows for the sequential or simultaneous displacement of the chloride ions by a variety of nucleophiles.

| Reactant Type | Product Type |

| Alcohols (ROH) | Phosphorochloridates and Phosphate Triesters |

| Amines (RNH₂) | Phosphoramidochloridates and Phosphorodiamidates |

| Water (H₂O) | p-Tolyl Phosphorochloridic Acid and p-Tolyl Dihydrogen Phosphate |

| Phenols (ArOH) | Diaryl Phosphorochloridates and Triaryl Phosphates |

Structure

3D Structure

Properties

IUPAC Name |

1-dichlorophosphoryloxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2O2P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDCKQFKYUESEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007797 | |

| Record name | 4-Methylphenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-17-1 | |

| Record name | p-Tolyl phosphorodichloridate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Tolyl Phosphorodichloridate

Classical Preparation Routes for Aryl Phosphorodichloridates

The foundational methods for synthesizing aryl phosphorodichloridates, including the p-tolyl variant, have been well-established for decades. These routes typically involve direct reactions between a phenol (B47542) and phosphorus oxychloride.

The most conventional method for preparing p-tolyl phosphorodichloridate is the direct phosphorylation of p-cresol (B1678582) with phosphorus oxychloride (POCl₃). google.comwikipedia.org This reaction involves the substitution of one of the chlorine atoms in phosphorus oxychloride with a p-tolyloxy group, releasing hydrogen chloride (HCl) as a byproduct. google.comwikipedia.org

Historically, achieving monosubstitution effectively required careful control of reaction conditions, often involving heating the reactants. google.com Without catalytic assistance, the reaction between a cresol (B1669610) and phosphorus oxychloride can be sluggish, necessitating high temperatures (over 200°C) and long reaction times (5 to 6 hours) to proceed to completion. google.com The process is generally performed in the presence of an HCl acceptor like pyridine (B92270) or another amine to drive the reaction forward. wikipedia.orgnih.gov

Condensation reactions represent another significant pathway for the synthesis of aryl phosphorodichloridates. A notable development in this area is the use of vapor-liquid interfacial condensation. This method involves bubbling phosphorus oxychloride vapor, carried by an inert gas such as nitrogen, through an aqueous solution of the corresponding phenol (in this case, p-cresol) and sodium hydroxide (B78521). This technique offers the advantage of not requiring an organic solvent, which aligns with principles of green chemistry. The reaction rate can be controlled by adjusting the flow rate of the nitrogen gas.

Optimized Reaction Conditions and Process Enhancements

Significant efforts have been made to optimize the synthesis of aryl phosphorodichloridates to improve efficiency and yield. A key enhancement is the use of catalysts. The introduction of a small amount of a catalyst, such as aluminum chloride (AlCl₃) or metallic aluminum, can dramatically improve the reaction between phenols and phosphorus oxychloride. google.com For instance, in the presence of about one mole percent of aluminum chloride, the reaction to produce m-tolyl phosphorodichloridate can be completed in 40 to 50 minutes at 105°C, a significant improvement over the uncatalyzed reaction that requires much higher temperatures and longer durations. google.com Other catalysts like magnesium, zinc dust, magnesium chloride, and zinc chloride have also been investigated. google.comnih.gov

The optimized process often involves heating a monohydric phenol with phosphorus oxychloride at temperatures between 85°C and 130°C in the presence of an active aluminum catalyst. google.com The mole ratio of phosphorus oxychloride to the phenol is typically maintained between 1:1 and 2:1 to favor monosubstitution. google.com

Table 1: Comparison of Catalyzed vs. Uncatalyzed Synthesis of Tolyl Phosphorodichloridate

| Parameter | Uncatalyzed Reaction | Catalyzed Reaction (AlCl₃) |

|---|---|---|

| Reactants | m-Cresol (B1676322), Phosphorus Oxychloride | m-Cresol, Phosphorus Oxychloride |

| Catalyst | None | Aluminum Chloride (1 mol%) |

| Temperature | > 200°C | 105°C |

| Reaction Time | 5-6 hours | 40-50 minutes |

| Source | google.com | google.com |

Green Chemistry Approaches in Phosphorodichloridate Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to organophosphorus chemistry. sciencedaily.comnih.gov In the context of phosphorodichloridate synthesis, a significant green approach is the use of solvent-free reaction conditions. The vapor-liquid interfacial condensation method is an example of an environmentally friendly process as it uses water as the medium instead of volatile organic solvents.

Another approach involves using white phosphorus directly with disulfides and alkyl halides in the presence of a base like potassium hydroxide (KOH) in a DMSO-toluene solvent system to produce phosphorotrithioates, showcasing innovative, environmentally benign methods in organophosphorus synthesis. rsc.org While not a direct synthesis of this compound, these developments point towards a broader trend of creating more sustainable pathways for phosphorus compounds. sciencedaily.comrsc.org

Purification and Isolation Techniques for this compound

After the synthesis reaction is complete, the isolation and purification of this compound are crucial for obtaining a product of high purity. A common procedure involves several steps. First, any excess phosphorus oxychloride is removed, typically by distillation at reduced pressure. google.com If a solid catalyst like aluminum chloride was used, it can be complexed and removed by filtration. lew.ro

The primary method for purifying the crude product is fractional distillation under reduced pressure (vacuum distillation). google.comlew.ro This technique separates the desired this compound from any remaining starting materials and byproducts, such as diaryl monochloridates or triaryl phosphates that may have formed. google.com For example, m-tolyl phosphorodichloridate can be fractionated at 1 millimeter of mercury pressure. google.com The final product is a colorless liquid. wikipedia.org

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₇Cl₂O₂P |

| p-Cresol | CH₃C₆H₄OH |

| Phosphorus oxychloride | POCl₃ |

| Aluminum chloride | AlCl₃ |

| Hydrogen chloride | HCl |

| Pyridine | C₅H₅N |

| Sodium hydroxide | NaOH |

| Nitrogen | N₂ |

| Magnesium | Mg |

| Zinc | Zn |

| Magnesium chloride | MgCl₂ |

| Zinc chloride | ZnCl₂ |

| White phosphorus | P₄ |

| Potassium hydroxide | KOH |

| Dimethyl sulfoxide (B87167) (DMSO) | (CH₃)₂SO |

| Toluene | C₇H₈ |

| m-Tolyl phosphorodichloridate | C₇H₇Cl₂O₂P |

| Diaryl monochloridate | (ArO)₂P(O)Cl |

Chemical Reactivity and Reaction Mechanisms of P Tolyl Phosphorodichloridate

Electrophilic Nature and Reaction Sites of the Phosphorus Center

The phosphorus atom in p-tolyl phosphorodichloridate is the primary site for chemical reactions due to its significant electrophilic character. This electrophilicity arises from the cumulative electron-withdrawing effects of the substituents attached to it: two chlorine atoms and two oxygen atoms (one from the p-toloxy group and one phosphoryl oxygen). The high polarizability of the phosphorus atom further enhances its susceptibility to attack by nucleophiles. lew.ro

Electrophilic reactions can proceed with the retention of the absolute configuration at a chiral phosphorus center. mdpi.com In these SE2(P) type reactions, a positively charged electrophile interacts with the electron-rich phosphorus center from the front-side, where the lone pair of electrons is located in trivalent phosphorus compounds. mdpi.com However, for pentavalent species like this compound, the reactivity is dominated by nucleophilic attack on the electron-deficient phosphorus center.

Nucleophilic Substitution Reactions at the Phosphorus Atom

Nucleophilic substitution is the most characteristic reaction of this compound. Nucleophiles readily attack the electrophilic phosphorus atom, leading to the displacement of one or both of the chloride ions, which are effective leaving groups. These reactions are fundamental to the use of this compound as a phosphorylating agent.

Phosphorylation is the process of transferring a phosphoryl group (PO₃²⁻) from a donor to an acceptor molecule. wikipedia.org In the case of this compound, the p-tolyloxydichlorophosphoryl group is transferred to a nucleophile, such as an alcohol or an amine.

The mechanism of this nucleophilic substitution can follow two primary pathways, analogous to those observed in other phosphoryl and thiophosphory systems:

Concerted Sₙ2-type Mechanism: In this pathway, the nucleophile attacks the phosphorus atom, and the leaving group (chloride) departs simultaneously through a single pentacoordinate transition state. sapub.orgnih.gov This mechanism typically results in the inversion of the stereochemical configuration at the phosphorus center. nih.gov

Stepwise Addition-Elimination (A-E) Mechanism: This mechanism involves the initial addition of the nucleophile to the phosphorus atom to form a transient trigonal bipyramidal (TBP) pentacoordinate intermediate. sapub.orgnih.gov This intermediate subsequently eliminates the leaving group to yield the final product. nih.gov The stereochemical outcome of the A-E mechanism is more complex and depends on the lifetimes and potential rearrangements (pseudorotation) of the intermediate. nih.gov

The prevailing mechanism often depends on factors such as the nature of the nucleophile, the leaving group, and the solvent. For highly reactive leaving groups like chloride, the concerted Sₙ2(P) pathway is common. nih.gov

Both steric and electronic properties of the substituents on the phosphorus atom significantly modulate the reactivity of this compound.

Electronic Factors: The p-tolyl group, with its methyl substituent, is slightly more electron-donating than an unsubstituted phenyl group. This effect can subtly decrease the electrophilicity of the phosphorus center compared to phenyl phosphorodichloridate, potentially slowing down the rate of nucleophilic attack. Conversely, more electron-rich phosphines are generally better nucleophiles. walisongo.ac.id The presence of the strongly electronegative chlorine atoms, however, is the dominant factor, rendering the phosphorus atom highly electrophilic and reactive.

Steric Factors: The p-tolyl group imposes greater steric hindrance around the phosphorus center than a simple alkyl or phenyl group. Increased steric bulk at the phosphorus center can hinder the approach of a nucleophile, thereby decreasing the reaction rate. The influence of steric hindrance is a well-documented phenomenon in phosphorus chemistry, where ligand cone angles are used to quantify the steric environment. nih.govunits.it

| Factor | Influence on this compound Reactivity | Comparison |

| Electronic | The electron-donating methyl group on the tolyl ring slightly reduces the electrophilicity of the phosphorus atom. | Reactivity may be slightly lower than phenyl phosphorodichloridate but is still high due to the two chlorine atoms. |

| Steric | The p-tolyl group creates more steric hindrance around the phosphorus center compared to smaller groups. | The approach of bulky nucleophiles may be slower compared to reactions with less hindered phosphorylating agents. |

Hydrolytic Behavior and Solvolysis Mechanisms

This compound is sensitive to moisture and undergoes hydrolysis in the presence of water. The reaction involves the sequential nucleophilic attack of water molecules on the phosphorus center, leading to the displacement of the two chloride ions and the formation of p-tolyl phosphoric acid and hydrochloric acid.

The mechanism of hydrolysis can proceed via either the concerted Sₙ2(P) or the stepwise A-E pathway, similar to other nucleophilic substitutions at phosphorus. nih.govsci-hub.box The reaction with other nucleophilic solvents (solvolysis), such as alcohols, follows a similar pattern, yielding the corresponding phosphate (B84403) esters. The high reactivity of the P-Cl bonds makes these solvolysis reactions generally rapid.

Catalytic Activation and Reaction Pathways

While this compound is inherently reactive, its transformations can be facilitated or new reaction pathways can be opened through catalysis. In some phosphorus-mediated reactions, what is typically a stoichiometric reagent can be used in catalytic amounts. For instance, in reactions analogous to the Appel reaction, a phosphine (B1218219) oxide can be catalytically recycled using a stoichiometric reagent like oxalyl chloride to regenerate the active chlorophosphonium salt. organic-chemistry.org

A similar catalytic cycle could conceivably be designed for reactions involving this compound. A catalyst could activate the substrate or the phosphorodichloridate itself. For example, a Lewis acid could coordinate to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and enhancing its reactivity towards weak nucleophiles. Alternatively, base catalysis can be employed to deprotonate the nucleophile, increasing its nucleophilicity and accelerating the reaction. The development of catalytic systems for P-H activation and other transformations highlights the potential for activating otherwise stable phosphorus compounds. uvic.ca

Chemo- and Regioselectivity in Reactions Involving this compound

In molecules containing multiple functional groups, a key challenge is to achieve selective reaction at the desired site.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. researchgate.netslideshare.net Due to its nature as a hard electrophile, this compound is expected to react preferentially with harder, more nucleophilic functional groups. For example, it would likely phosphorylate an amine in the presence of an alcohol, or an alcohol in the presence of a thiol, due to the relative nucleophilicity of these groups.

Regioselectivity refers to the preferential reaction at one position over another within a molecule. researchgate.netslideshare.net When reacting with a molecule containing multiple similar functional groups (e.g., a diol), this compound will preferentially attack the most accessible, least sterically hindered nucleophilic site. For instance, it will selectively phosphorylate a primary alcohol over a secondary or tertiary alcohol. This selectivity is governed by the steric hindrance of both the substrate and the phosphorylating agent itself.

Fine-tuning reaction conditions such as temperature, solvent, and the use of catalysts or protecting groups can further enhance the chemo- and regioselectivity of phosphorylation reactions. nih.govmdpi.com

Applications of P Tolyl Phosphorodichloridate in Organic Synthesis

Utilization in Asymmetric Synthesis and Chiral Induction

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery, given that the biological activity of chiral molecules is often dependent on their specific stereochemistry. In this context, reagents that can facilitate asymmetric synthesis and induce chirality are of paramount importance. While p-tolyl phosphorodichloridate is an achiral molecule, its derivatives and analogous structures play a significant role in the synthesis of P-stereogenic compounds. The phosphorus atom in such compounds can act as a chiral center when bonded to four different substituents.

The synthesis of chiral organophosphorus compounds, particularly those with a stereogenic phosphorus center, is a challenging yet crucial area of research. These compounds are valuable as ligands in asymmetric catalysis, as components of chiral auxiliaries, and as potential therapeutic agents. The p-tolyl group, in conjunction with a phosphorus center, is a common feature in various chiral ligands and reagents. For instance, the electronic and steric properties of the tolyl group can influence the stereochemical outcome of reactions.

Research into the asymmetric synthesis of P-chiral compounds often involves the use of chiral auxiliaries or catalysts to control the stereoselectivity of reactions at the phosphorus center. While direct applications of this compound in major, named asymmetric reactions are not extensively documented, its role as a precursor to chiral phosphorus compounds is noteworthy. For example, the reaction of related p-tolyl phosphorus compounds with chiral alcohols or amines can lead to the formation of diastereomeric products that can be separated to yield enantiomerically pure compounds.

Furthermore, the principles of chiral induction using p-tolyl-containing reagents have been demonstrated in various contexts. For example, Rh(I)-BINAP catalyzed asymmetric addition of p-tolylboronic acid to cyclohexenone has been shown to proceed with high enantioselectivity (up to 96% ee) researchgate.net. This highlights the effectiveness of the p-tolyl group in chiral recognition and transfer. Although this example does not directly involve this compound, it underscores the utility of the p-tolyl moiety in the broader field of asymmetric synthesis. The development of P-chiral ligands, some of which incorporate tolyl groups, has been instrumental in advancing asymmetric catalysis, leading to high enantioselectivities in reactions like hydrogenation and allylic alkylation nih.govresearchgate.net.

Contributions to Chemical Space Expansion and New Molecule Creation

The exploration and expansion of chemical space—the ensemble of all possible molecules—is a fundamental goal in chemical synthesis, particularly in the fields of drug discovery and materials science. The ability to create novel molecular scaffolds and libraries of related compounds is essential for identifying new bioactive agents and materials with desired properties ontosight.aimdpi.com. This compound serves as a valuable building block in this endeavor due to its reactive nature, which allows for the systematic creation of diverse molecular structures.

The key to its utility lies in the two reactive P-Cl bonds. These can be sequentially or simultaneously substituted by a wide variety of nucleophiles, such as alcohols, phenols, amines, and thiols. This "di-functional" nature makes it an ideal scaffold for combinatorial chemistry and library synthesis vapourtec.comscilit.com. By reacting this compound with a diverse set of reactants, large libraries of organophosphorus compounds can be generated efficiently. Each compound in the library possesses the core p-tolyloxy-phosphoryl group but differs in the substituents attached to the phosphorus atom, leading to a wide range of structural and functional diversity.

A concrete example of new molecule creation is the synthesis of p-tolyl bis(p-tolylamido)phosphate. This compound was synthesized through the reaction of this compound with an excess of para-toluidine nih.gov. The reaction proceeds by the substitution of the two chlorine atoms with two p-toluidine (B81030) molecules, resulting in a novel phosphoramidate (B1195095) structure with distorted tetrahedral geometry around the phosphorus atom nih.gov.

| Starting Material | Reagent | Product |

| This compound | para-Toluidine | p-Tolyl bis(p-tolylamido)phosphate |

This type of reaction can be extended to a multitude of different amines and other nucleophiles to create a vast array of new molecules. The resulting libraries of compounds can then be screened for biological activity, potentially leading to the discovery of new drug candidates or probes for chemical biology epfl.chnih.gov. For example, related organophosphorus compounds derived from (p-tolyl)dichlorophosphine have been noted for their potential to yield biologically active substances researchgate.net. The creation of such novel phosphorus(V) compounds from readily available starting materials like this compound is a direct contribution to the expansion of accessible chemical space researchgate.net.

Advanced Analytical Characterization of P Tolyl Phosphorodichloridate and Its Transformation Products

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of p-tolyl phosphorodichloridate and identifying structural changes that occur during chemical reactions or degradation.

NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic arrangement in a molecule. For this compound and its transformation products, a combination of ¹H, ¹³C, and ³¹P NMR is typically employed.

This compound Analysis:

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. For this compound, the spectrum is expected to show a singlet for the methyl (–CH₃) protons and two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR: The carbon-13 spectrum reveals the number and electronic environment of carbon atoms. Signals corresponding to the methyl carbon, the four distinct aromatic carbons (two of which are quaternary), are expected.

³¹P NMR: Phosphorus-31 NMR is highly specific and sensitive for phosphorus-containing compounds. A single resonance is expected for this compound, with a chemical shift characteristic of a phosphorodichloridate environment. ijmpronline.com In studies of related transformation products, ³¹P NMR chemical shifts have been reported in the range of -6.8 to -8.8 ppm. ijmpronline.com

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | ~2.4 | Singlet, methyl group (Ar-CH₃) |

| ¹H | ~7.1-7.4 | Two doublets (AA'BB' system), aromatic protons |

| ¹³C | ~21 | Methyl carbon |

| ¹³C | ~120-150 | Four signals for aromatic carbons |

| ³¹P | -6 to -9 | Single resonance |

Analysis of Transformation Products: When this compound undergoes reaction, for instance, condensation with a diol, the resulting product's NMR spectra will show significant changes, confirming the transformation. For example, in the synthesis of complex heterocyclic molecules, the disappearance of the sharp ³¹P signal for the starting material and the appearance of a new signal confirm the reaction's progress. ijmpronline.comresearchgate.net The ¹H and ¹³C spectra of such products become more complex, reflecting the structure of the newly formed molecule. ijmpronline.comresearchgate.net Furthermore, ¹⁹F NMR is a valuable tool for characterizing transformation products that incorporate fluorine-containing moieties, as seen in the synthesis of analogues using reagents like 4-fluorophenyl phosphorodichloridate. ijmpronline.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands confirm its identity. The analysis of its transformation products involves monitoring the disappearance of reactant bands and the appearance of new bands. For instance, in reactions where the P-Cl bonds are replaced, the corresponding absorption band will vanish, while new bands, such as P-O-C or P-N, will appear. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| P=O | Stretching | ~1250 - 1300 |

| P-O-C (Aryl) | Stretching | ~950 - 970 |

| P-Cl | Stretching | ~500 - 600 |

| C-H (Aromatic) | Stretching | ~3030 - 3050 |

In the synthesis of various derivatives, the strong phosphoryl (P=O) stretching vibration is consistently observed around 1250-1270 cm⁻¹. ijmpronline.comresearchgate.net The P-O-C (aryl) linkage shows a characteristic absorption band around 950-970 cm⁻¹. ijmpronline.com

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. For this compound (C₇H₇Cl₂O₂P), the expected monoisotopic mass is approximately 223.96 Da.

Electron impact (EI) mass spectrometry of this compound would be expected to show a molecular ion peak, along with fragment ions corresponding to the loss of chlorine atoms ([M-Cl]⁺) and the cleavage of the phosphoester bond, yielding ions for the tolyl group ([C₇H₇]⁺, m/z 91) and the phosphorodichloridate moiety.

For the analysis of transformation products, especially in complex mixtures like environmental or biological samples, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is indispensable. nih.gov This technique allows for the tentative identification of unknown metabolites and degradation products. Recent studies have highlighted the creation of in silico spectral databases to screen for a wide array of previously unknown organophosphorus transformation products, including those formed via oxidation and hydrolysis. nih.govacs.orgacs.org These databases contain predicted structures and MS² fragments for thousands of potential products, greatly aiding in their identification in nontargeted analysis of indoor dust and other matrices. nih.govacs.orgacs.org For example, studies have identified numerous transformation products of organophosphorus compounds where the parent compound was oxidized or hydrolyzed. nih.gov

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating components of a mixture, assessing the purity of this compound, and analyzing its transformation products in various matrices.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like organophosphorus pesticides and their derivatives. cromlab-instruments.es For this compound and its transformation products, GC offers high-resolution separation.

Columns: Capillary columns with low-polarity stationary phases, such as those with 5% diphenyl/95% dimethyl polysiloxane, are commonly used for the analysis of organophosphorus compounds. cromlab-instruments.es

Detectors: While a standard flame ionization detector (FID) can be used, detectors that are more selective and sensitive to phosphorus are often preferred. These include the Flame Photometric Detector (FPD), which is specific for phosphorus and sulfur, and the Nitrogen-Phosphorus Detector (NPD), which gives an enhanced response for nitrogen- and phosphorus-containing compounds.

GC-MS: The coupling of a gas chromatograph to a mass spectrometer (GC-MS) is the gold standard for the identification and quantification of organophosphorus compounds. scirp.orgrcaap.ptnih.gov The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for definitive identification. researchgate.net This technique is widely used in environmental and forensic analysis for the detection of organophosphate pesticides and their metabolites in complex samples like vegetables and whole blood. scirp.orgrcaap.pt Sample preparation often involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes before GC-MS analysis. rcaap.ptnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its potential transformation products. Given the compound's reactivity and potential for hydrolysis, reversed-phase HPLC is a commonly employed method. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

The mobile phase composition is critical for achieving optimal separation. A gradient elution, typically involving a mixture of acetonitrile (B52724) and water, allows for the effective separation of the parent compound from its more polar degradation products, such as this compound and p-cresol (B1678582). The use of a buffer, such as sodium acetate (B1210297), can help maintain a stable pH and improve peak shape. nih.gov Detection is often performed using a UV detector, as the aromatic ring in this compound and its derivatives absorbs UV light.

Research on related organophosphorus compounds demonstrates the utility of HPLC in resolving complex mixtures. For instance, methods have been developed for various organophosphorus pesticides and phospholipids, showcasing the technique's adaptability. nih.govresearchgate.net By modifying mobile phase gradients and stationary phases, specific methods can be optimized for the unique chemical properties of this compound and its metabolites. Derivatization with reagents like p-nitrobenzoyl chloride can be employed to enhance the detection of hydroxyl-containing transformation products. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (with 5 mM Sodium Acetate, pH 5.0) nih.gov B: Acetonitrile |

| Gradient | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25-30 min: return to 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm and 270 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound and its transformation products. It is particularly useful for monitoring reaction progress, identifying the presence of impurities, and determining appropriate solvent systems for larger-scale column chromatography.

In a typical TLC analysis, the sample is spotted onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action, and compounds are partitioned between the stationary and mobile phases based on their polarity. For this compound, a nonpolar compound, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol, is effective. researchgate.net

After development, the separated spots are visualized. Since this compound and its aromatic transformation products are often UV-active, they can be visualized under a UV lamp (at 254 nm). researchgate.net Additionally, specific spray reagents can be used for visualization. Phosphomolybdic acid or potassium permanganate (B83412) solutions are common choices for visualizing organophosphorus compounds and other organic molecules. researchgate.net The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to help identify compounds when compared against standards.

Table 2: Representative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 TLC plates researchgate.net |

| Mobile Phase | Dichloromethane : Methanol (50:1, v/v) researchgate.net |

| Application | 2-5 µL of sample solution applied via capillary tube |

| Development | In a saturated chromatography chamber until solvent front reaches ~1 cm from the top |

| Visualization | 1. UV light at 254 nm2. Staining with phosphomolybdic acid spray reagent followed by heating researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, providing critical verification of its identity and purity. For this compound, elemental analysis confirms the mass percentages of carbon (C), hydrogen (H), chlorine (Cl), oxygen (O), and phosphorus (P) in the molecule. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₇H₇Cl₂O₂P. nih.govparchem.com

Modern elemental analysis is typically performed using combustion analysis for C and H, while other methods are used for heteroatoms like Cl, O, and P. Inductively Coupled Plasma (ICP) techniques, such as ICP-Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectroscopy (ICP-OES), are highly sensitive methods for quantifying phosphorus and other elements in a sample. mdpi.comolympianwatertesting.com These methods involve digesting the sample to convert the elements into a measurable form, which is then introduced into a high-temperature plasma for ionization and subsequent detection. mdpi.comolympianwatertesting.com A close correlation between the experimental and theoretical values provides strong evidence for the structural integrity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₇H₇Cl₂O₂P)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 37.38 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.14 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 31.52 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.22 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 13.77 |

| Total | | | | 225.011 | 100.00 |

Advanced Phosphorus Analysis Techniques in Complex Matrices

Analyzing this compound and its transformation products within complex matrices, such as environmental or biological samples, requires advanced and highly specific analytical techniques. wpmucdn.comnih.gov Mass spectrometry (MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are indispensable tools for this purpose. mdpi.comoxinst.com

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a non-destructive technique that provides detailed information about the chemical environment of phosphorus atoms. huji.ac.il Since ³¹P has a natural abundance of 100% and a nuclear spin of ½, it yields sharp and relatively simple spectra. oxinst.com The chemical shift (δ) of a ³¹P signal is highly sensitive to the bonding and electronic structure around the phosphorus nucleus. This allows for the differentiation of this compound from its potential hydrolysis or reaction products, such as phosphonic acids or phosphate (B84403) esters. For instance, derivatization of hydroxyl groups with phosphorus-containing reagents like 2-chloro-4,4,5,5-tetramethyl-1,3-2-dioxaphospholane (TMDP) can be used to label and quantify transformation products via ³¹P NMR. unive.it

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like GC-MS or LC-MS, is essential for identifying and quantifying trace amounts of the parent compound and its transformation products. researchgate.netmdpi.com MS provides information on the molecular weight and fragmentation patterns of analytes. This data is crucial for elucidating the structures of unknown transformation products that may form through hydrolysis, oxidation, or other degradation pathways in complex environments. Techniques like tandem mass spectrometry (MS/MS) enhance selectivity and sensitivity, which is particularly valuable when dealing with intricate sample matrices. researchgate.net

Table 4: Representative ³¹P NMR Chemical Shifts for this compound and Potential Related Structures

| Compound/Functional Group | Representative ³¹P Chemical Shift Range (ppm) |

|---|---|

| Phosphorodichloridates (ArO-P(O)Cl₂) | +5 to +10 |

| Phosphoric Acid Esters (e.g., (ArO)₃P=O) | -5 to -25 |

| Phosphonic Acids (R-P(O)(OH)₂) | +15 to +30 |

| Inorganic Phosphate | 0 to +5 |

Theoretical and Computational Studies of P Tolyl Phosphorodichloridate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of p-tolyl phosphorodichloridate. Methods like Density Functional Theory (DFT) are employed to elucidate the distribution of electrons and the nature of the chemical bonds within the molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool used to dissect the calculated wave function into localized orbitals that align with classical chemical bonding concepts. wikipedia.orgq-chem.com This analysis provides a detailed picture of the bonding in terms of Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. The interactions between these orbitals, particularly the delocalization of electron density from a filled Lewis-type orbital to an empty non-Lewis-type orbital, are key to understanding the molecule's stability and reactivity. wikipedia.orgq-chem.com

For this compound, NBO analysis would reveal the nature of the phosphorus-oxygen and phosphorus-chlorine bonds. The P=O bond is expected to be highly polarized, with significant charge separation. The P-O-Caryl linkage will exhibit delocalization involving the oxygen lone pairs and the aromatic π-system. The P-Cl bonds, being highly polar, are key reactive sites.

The molecular electrostatic potential (MEP) surface is another critical output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP would show a negative potential (red/yellow) around the phosphoryl oxygen, indicating a region of high electron density and a likely site for electrophilic attack. Conversely, positive potential (blue) would be concentrated around the phosphorus atom, highlighting its electrophilic nature and susceptibility to nucleophilic attack.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are utilized to explore the three-dimensional structure and conformational landscape of this compound. The molecule's conformation, particularly the orientation of the tolyl group relative to the phosphorodichloridate moiety, can influence its reactivity.

Conformational analysis involves systematically or stochastically rotating the rotatable bonds (primarily the P-O and O-C bonds) and calculating the energy of each resulting conformer. This process identifies the low-energy conformations that are most likely to exist at a given temperature. While specific conformational analysis studies on this compound are not abundant in the literature, principles from studies on similar molecules suggest that the orientation will be a balance between steric hindrance and electronic effects like hyperconjugation. researchgate.net

Table 1: Selected Computed Properties for m-Tolyl phosphorodichloridate

| Property | Value | Source |

| Molecular Formula | C7H7Cl2O2P | PubChem nih.gov |

| Molecular Weight | 225.01 g/mol | PubChem nih.gov |

| XLogP3 | 3.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Note: Data is for the related isomer, m-tolyl phosphorodichloridate, and is used here for illustrative purposes.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound, thereby elucidating their mechanisms. These studies can identify transition states, intermediates, and the associated energy barriers.

The reactions of phosphorodichloridates with nucleophiles such as amines, alcohols, and water are of significant interest. For example, the reaction with primary amines is a common method for synthesizing phosphoramidates. researchgate.netmdpi.comlibretexts.org Computational studies can model the nucleophilic attack of the amine on the electrophilic phosphorus atom. The mechanism can proceed through a stepwise pathway involving a pentacoordinate intermediate or a concerted pathway. The specific pathway is influenced by the nature of the amine, the solvent, and the presence of catalysts.

Similarly, the hydrolysis of phosphorodichloridates is a crucial reaction to understand, as it relates to their stability and environmental fate. nih.gov Computational modeling can reveal the role of water molecules acting as both nucleophiles and proton transfer agents in the hydrolysis process. These simulations can provide detailed insights into the transition state structures and the energetics of the reaction, which are often difficult to determine experimentally.

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound. By calculating various molecular descriptors, it is possible to anticipate how the molecule will behave in different chemical environments.

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating global and local reactivity indices. nih.gov

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): A global measure of electrophilic character.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function for nucleophilic attack (f+(r)) would likely be largest at the phosphorus atom.

Local Softness (s(r)): Related to the Fukui function and global softness, it provides another measure of site selectivity.

These descriptors can be used to predict, for example, whether a reaction with a molecule containing multiple nucleophilic sites will occur selectively at one site over another.

Development of Predictive Models for Organophosphorus Compound Behavior

The data generated from theoretical and computational studies of individual molecules like this compound contribute to the development of broader predictive models for the behavior of organophosphorus compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate chemical structure with biological activity or physical properties. nih.govresearchgate.netnih.gov

By building a database of computed descriptors (e.g., electronic, steric, and lipophilic parameters) for a series of related organophosphorus compounds, including this compound derivatives, and correlating them with experimentally measured properties (e.g., toxicity, reactivity, environmental persistence), predictive models can be constructed. These models are valuable for:

Designing new compounds: Guiding the synthesis of new organophosphorus compounds with desired properties, such as enhanced efficacy or reduced toxicity.

Risk assessment: Predicting the potential hazards of new or untested organophosphorus compounds without the need for extensive experimental testing.

For instance, a QSAR study on N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives found that the dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) were important factors for their neurotrophic activities. researchgate.net This highlights how computed molecular parameters can be used to build predictive models for biological activity.

Chemical Stability and Degradation Pathways of P Tolyl Phosphorodichloridate

Hydrolytic Stability under Varying pH Conditions

p-Tolyl phosphorodichloridate is highly susceptible to hydrolysis due to the two reactive chlorines attached to the phosphoryl center. The phosphorus-chlorine (P-Cl) bonds are readily attacked by nucleophiles, with water being a primary reactant. This reaction is the most significant degradation pathway under ambient conditions.

C₇H₇Cl₂O₂P + 2H₂O → CH₃C₆H₄OP(O)(OH)₂ + 2HCl

The rate and mechanism of hydrolysis are strongly dependent on the pH of the aqueous environment. nih.govviu.ca

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the P-Cl bonds is still rapid. The subsequent hydrolysis of the P-O-aryl ester bond can be catalyzed by acid. The mechanism may involve protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. viu.ca

Neutral Conditions (pH ≈ 7): In a neutral medium, the primary hydrolytic pathway is the uncatalyzed reaction with water, leading to the cleavage of the P-Cl bonds. The subsequent cleavage of the aryl ester bond is generally slow at neutral pH. viu.ca

Alkaline Conditions (pH > 7): In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis is significantly accelerated. The hydroxide ion is a stronger nucleophile than water and readily attacks the electrophilic phosphorus atom, rapidly displacing the chloride ions. Base catalysis also promotes the cleavage of the P-O-tolyl bond, typically through an Sₙ2-like mechanism at the phosphorus center. viu.caacs.org

The following table summarizes the hydrolytic behavior of this compound at different pH values.

| pH Condition | Reactivity | Primary Degradation Products | Notes |

| Acidic (pH < 7) | High | p-Cresyl phosphoric acid, Hydrochloric acid | Hydrolysis of the P-O-aryl bond is acid-catalyzed but generally slower than P-Cl hydrolysis. |

| Neutral (pH ≈ 7) | High | p-Cresyl phosphoric acid, Hydrochloric acid | The dominant reaction is the rapid hydrolysis of the P-Cl bonds. |

| Alkaline (pH > 7) | Very High | p-Cresolate, Phosphate (B84403) salts | Base-catalyzed hydrolysis is extremely rapid for both P-Cl and P-O-aryl bonds. |

Thermal Degradation and Pyrolysis Processes

This compound exhibits limited thermal stability. When subjected to elevated temperatures, it undergoes decomposition through complex reaction pathways. As with many organophosphorus compounds used as flame retardants, its thermal degradation is designed to occur at specific temperatures to impart fire resistance to materials. wikipedia.org

The pyrolysis process typically involves the cleavage of the covalent bonds within the molecule. The likely points of initial cleavage are the P-O and P-Cl bonds. Thermal energy can lead to the elimination of hydrogen chloride (HCl) and the formation of various phosphorus-containing species. At higher temperatures, the aromatic ring may also decompose.

Key degradation products from pyrolysis can include:

Phosphorus Oxides (P₂O₅): Formed through the decomposition of the phosphate group.

Polyphosphoric Acids: Resulting from the intermolecular condensation of phosphoric acid intermediates.

Hydrogen Chloride (HCl): Liberated from the hydrolysis of P-Cl bonds if moisture is present, or through thermal elimination. fishersci.com

p-Cresol (B1678582): Released upon cleavage of the P-O-aryl bond.

Char: A carbonaceous residue formed at high temperatures, which can act as an insulating layer.

Volatile Phosphorus Radicals (e.g., PO•): In the gas phase, these species can act as flame inhibitors by scavenging reactive H• and OH• radicals. rsc.org

The table below outlines the expected products of thermal degradation.

| Temperature Range | Process | Potential Products |

| Moderate (e.g., >150 °C) | Initial Decomposition | HCl, p-Cresol, Phosphoric acid derivatives |

| High (>300 °C) | Pyrolysis | Polyphosphoric acids, Phosphorus oxides, Char, Volatile phosphorus radicals (PO•) |

| Combustion | Complete Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Phosphorus oxides, Hydrogen chloride gas fishersci.com |

Oxidative Stability and Decomposition Mechanisms

The phosphorus atom in this compound is in the +5 oxidation state, which is the highest possible oxidation state for phosphorus. Consequently, the phosphoryl center itself is resistant to further oxidation. wikipedia.org However, the molecule as a whole can be degraded by strong oxidizing agents.

The primary sites for oxidative attack are the aromatic tolyl group and potentially the P-O-C linkage. Strong oxidizers can lead to the breakdown of the aromatic ring, yielding carbon dioxide and water under complete oxidation, or various oxygenated intermediates under partial oxidation. The reaction with strong oxidizing agents is vigorous and can lead to the complete decomposition of the compound. For this reason, this compound is considered incompatible with strong oxidizing agents. fishersci.com

The decomposition mechanism under oxidative stress is not well-documented but would likely involve radical reactions initiated by the oxidizing agent, leading to the cleavage of C-H bonds on the methyl group, oxidation of the aromatic ring, or cleavage of the P-O bond.

Photochemical Stability and Light-Induced Degradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce the degradation of this compound. Organophosphate esters are known to undergo photodegradation, a process that can limit their environmental persistence. nih.gov The energy from UV photons can be sufficient to cleave the covalent bonds within the molecule.

The likely photochemical degradation pathways include:

Homolytic Cleavage: UV energy can cause the homolytic cleavage of the P-O bond or the P-Cl bonds, generating highly reactive free radicals.

Aromatic Ring Degradation: The aromatic tolyl ring can absorb UV light, leading to excited electronic states that are more susceptible to reaction or cleavage.

Photo-induced Hydrolysis: In the presence of water, UV light can generate hydroxyl radicals (•OH), which are powerful oxidizing agents that can attack and degrade the molecule. acs.org

The ultimate photoproducts would depend on the specific conditions (wavelength, intensity, presence of other substances like water or oxygen), but could include p-cresol, phosphoric acid, and various chlorinated and oxidized byproducts.

| Degradation Factor | Mechanism | Potential Products |

| UV Radiation | Homolytic bond cleavage (P-O, P-Cl) | p-Cresyl radicals, phosphoryl radicals, chlorine radicals |

| UV Radiation + H₂O | Generation of •OH radicals followed by attack on the molecule | p-Cresol, Hydroxylated aromatics, Phosphoric acid, HCl |

Factors Influencing Long-Term Storage and Chemical Integrity

The long-term stability and chemical integrity of this compound are contingent on strict control of storage conditions. Several factors can compromise its purity over time, with moisture being the most critical. echemi.com

The table below details the key factors and the necessary precautions for maintaining the compound's integrity during long-term storage.

| Factor | Influence on Stability | Recommended Storage Conditions |

| Moisture/Humidity | Highly reactive; undergoes rapid hydrolysis of P-Cl bonds, releasing corrosive HCl gas. fishersci.com | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Use of a desiccator or inert atmosphere (e.g., nitrogen) is recommended. fishersci.comechemi.com |

| Temperature | Susceptible to thermal degradation at elevated temperatures. | Store in a cool environment, away from direct heat sources. Avoid high temperatures. echemi.com |

| Light | Can undergo photochemical degradation upon exposure to UV light. | Store in an opaque or amber container to protect from light. |

| Incompatible Materials | Reacts vigorously with strong oxidizing agents, strong bases, and alcohols. fishersci.com | Store away from incompatible substances. Ensure storage area is free from these materials. |

Adherence to these storage protocols is essential to prevent degradation, ensure safety, and maintain the chemical purity of this compound for its intended applications.

Synthesis and Reactivity of P Tolyl Phosphorodichloridate Analogues and Derivatives

Design and Preparation of Substituted Aryl Phosphorodichloridates

The primary and most straightforward method for synthesizing aryl phosphorodichloridates involves the reaction of a substituted phenol (B47542) with phosphoryl chloride (POCl₃). google.com This reaction leads to the formation of a P-O-Ar bond with the elimination of hydrogen chloride (HCl). The general scheme for this reaction is the treatment of a phenol with phosphoryl chloride. google.com For instance, reacting p-cresol (B1678582) with phosphoryl chloride yields p-tolyl phosphorodichloridate.

The reaction conditions can be optimized to improve yields and reaction times. While the uncatalyzed reaction often requires high temperatures (above 200°C) and long reaction times, the use of certain catalysts can significantly accelerate the process. google.com Lewis acids, such as aluminum chloride (AlCl₃), have been shown to be particularly effective. google.com The presence of a catalytic amount of AlCl₃ can reduce the reaction time from several hours to under an hour and allow for lower reaction temperatures (around 105°C). google.com This catalytic approach provides exceedingly high yields of the desired mono-substituted aryl phosphorodichloridate, minimizing the formation of diaryl phosphorochloridates and triaryl phosphates. google.com

The choice of the starting phenol allows for the introduction of various substituents onto the aromatic ring, thereby creating a library of aryl phosphorodichloridate analogues. For example, using p-bromophenol instead of p-cresol results in the formation of p-bromophenyl phosphorodichloridate. This flexibility is crucial for tuning the electronic and steric properties of the resulting phosphorus compounds.

Table 1: Catalytic Synthesis of m-Tolyl Phosphorodichloridate google.com

| Catalyst | Catalyst Amount (mol%) | Temperature (°C) | Reaction Time | Observations |

| None | 0 | >200 | 5-6 hours | Standard thermal reaction. |

| Aluminum Chloride | 1 | 105 | 40-50 minutes | Reaction is virtually instantaneous as HCl is removed. |

| Magnesium Chloride | 2 | 105 | 3 hours | Some rate acceleration observed, but less effective than AlCl₃. |

This table illustrates the significant rate enhancement achieved with a Lewis acid catalyst in the synthesis of an aryl phosphorodichloridate.

Derivatization at the Aromatic Ring and Phosphorus Center

This compound is a versatile reagent due to the presence of two reactive sites: the aromatic ring and the dichlorophosphoryl group. The two P-Cl bonds are highly susceptible to nucleophilic attack, providing the primary route for derivatization.

Reactions at the phosphorus center involve the sequential or simultaneous displacement of the chloride ions by a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. lew.roresearchgate.net The high reactivity of the P-Cl bonds allows these substitution reactions to proceed readily. For example, reaction with two equivalents of an amine, such as o-toluidine, in the presence of a base to scavenge the liberated HCl, yields the corresponding phosphorodiamidate, in this case, p-tolyl bis(o-tolylamido)phosphinate. researchgate.net

The aromatic ring of this compound can also undergo modification, although this is less common than reactions at the phosphorus center. Standard electrophilic aromatic substitution reactions can be complex due to the deactivating nature of the phosphorodichloridate group. However, derivatization of the methyl group is possible. Furthermore, functional groups can be introduced onto the aromatic ring prior to the formation of the phosphorodichloridate, as discussed in the previous section. nih.gov This pre-functionalization strategy is often more efficient for accessing a wider variety of substituted aryl phosphonates. nih.gov

Table 2: Examples of Derivatization Reactions of Aryl Dichlorophosphates

| Aryl Dichlorophosphate | Reagent | Product Type | Reference |

| p-Tolyl dichlorophosphate | o-Toluidine | Phosphorodiamidate | researchgate.net |

| p-Bromophenyl dichlorophosphate | Alanine methyl ester | Phosphorochloridate | |

| Phenyl dichlorophosphate | N,N-dimethyl-p-toluidine | Diazaphosphocine oxide | rsc.org |

This interactive table provides examples of nucleophilic substitution at the phosphorus center of various aryl phosphorodichloridates.

Synthesis of this compound-Derived Phosphorus Heterocycles

The bifunctional nature of this compound, with its two reactive P-Cl bonds, makes it an excellent precursor for the synthesis of phosphorus-containing heterocycles. lew.ronih.govumsl.edu By reacting it with dinucleophiles, such as 1,2-diols, o-aminophenols, or o-phenylenediamines, a variety of five-, six-, or even larger-membered rings can be constructed. lew.roresearchgate.net

A common example is the synthesis of 1,3,2-dioxaphospholanes. The reaction of p-tolyldichlorophosphine (a related P(III) compound) with 1,2-diols like 2,3-butanediol (B46004) in the presence of a tertiary amine base yields 2-tolyl-4,5-dimethyl-1,3,2-dioxaphospholane. lew.roresearchgate.net While this example uses a phosphine (B1218219), the principle extends to the P(V) phosphorodichloridate, which would form the corresponding 2-oxide.

Similarly, Mannich-type reactions involving p-tolyldichlorophosphine, an aldehyde or ketone, and an o-substituted aniline (B41778) derivative can lead to the formation of benzoxazaphosphorine or diaza-phosphorine oxides. lew.roresearchgate.net For example, the reaction of p-tolyldichlorophosphine with o-aminophenol and a ketone can produce a 2-tolyl-1,4,2-benzoxazaphosphorin-2-oxide. researchgate.net The reaction between N,N'-dimethyl-p-toluidine and phosphoryl chloride can also lead to the formation of a dibenzo[d,g] Current time information in Bangalore, IN.rug.nlrsc.org-diazaphosphocine 6-oxide structure. rsc.org These reactions demonstrate the utility of aryl dichlorophosphorus compounds in building complex heterocyclic systems. nih.gov

Table 3: Phosphorus Heterocycles from p-Tolyl Phosphorus Precursors lew.roresearchgate.net

| Precursor | Dinucleophile/Reagents | Heterocyclic Product | Product Class |

| p-Tolyldichlorophosphine | 2,3-Butanediol, Et₃N | 2-Tolyl-4,5-dimethyl-1,3,2-dioxaphospholane | Dioxaphospholane |

| p-Tolyldichlorophosphine | Diethyl tartrate, Et₃N | 2-Tolyl-4,5-di(ethoxycarbonyl)-1,3,2-dioxaphospholane | Dioxaphospholane |

| Phenyldichlorophosphine | o-Aminophenol, Aldehyde/Ketone | 2-Phenyl-1,4,2-benzoxazaphosphorin 2-oxides | Benzoxazaphosphorine oxide |

| Phenyldichlorophosphine | o-Phenylenediamine, Aldehyde/Ketone | 2-Phenyl-1,4,2-diazaphosphorin 2-oxides | Diazaphosphorine oxide |

This table summarizes the synthesis of various phosphorus heterocycles from aryl dichlorophosphorus precursors and different dinucleophiles.

Development of P-Chirogenic Analogues from this compound Precursors

The creation of P-chirogenic or P-stereogenic centers, where the phosphorus atom is the source of chirality, is a significant area of organophosphorus chemistry. rug.nltcu.edumdpi.com These chiral compounds are valuable as ligands in asymmetric catalysis and as probes in chemical biology. nih.govrsc.org this compound and its derivatives are potential starting points for accessing such molecules.

The synthesis of a P-chirogenic center from a dichloridate requires the sequential and stereocontrolled substitution of the two chlorine atoms with two different nucleophiles. This can be challenging and often relies on the use of chiral auxiliaries or catalysts. rug.nlnih.gov An alternative strategy involves starting with a chiral precursor. For instance, chiral alcohols like menthol (B31143) can be used to create chiral H-phosphonates, which are then converted to P-stereogenic compounds. rsc.org

A more direct approach involves the asymmetric functionalization of related P(III) compounds. For example, palladium-catalyzed cross-coupling reactions between phosphoramidites (derived from a chiral auxiliary like BINOL) and aryl halides can generate P-chirogenic phosphonamidates with high stereoselectivity. rug.nlrug.nl These intermediates can then be further functionalized, for instance by reaction with Grignard reagents, to yield a variety of P-chiral phosphinates and phosphine oxides. rug.nl While not starting directly from this compound, these methods illustrate the principles required to generate P-chirality in related aryl phosphorus systems. The development of catalytic asymmetric methods that can directly utilize achiral precursors like this compound remains a key research goal. nih.gov

Comparative Studies of Reactivity and Synthetic Utility of Analogues

The reactivity of substituted aryl phosphorodichloridates is influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups (e.g., -Br, -NO₂) and electron-donating groups (e.g., -CH₃, -OCH₃) alter the electrophilicity of the phosphorus atom and can affect the rates of nucleophilic substitution.

For example, in the synthesis of phenyl phosphorodichloridates, kinetic studies have shown that the reaction between phenols and phosphoryl chloride is significantly accelerated by catalysts. google.com While direct comparative kinetic data for nucleophilic substitution on various substituted aryl phosphorodichloridates is not abundant in the provided context, general chemical principles suggest that electron-withdrawing groups on the aryl ring would make the phosphorus atom more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups like the p-methyl group in this compound would slightly decrease this reactivity compared to phenyl phosphorodichloridate.

The synthetic utility of these analogues is broad. This compound and its close relatives are used as reagents for phosphorylation and as precursors to ligands, phosphonium (B103445) salts, and biologically active molecules. lew.roresearchgate.net For instance, p-bromophenyl phosphorodichloridate is used as an intermediate in the synthesis of nucleotide analogues. The choice of a specific analogue is often dictated by the desired final product and the compatibility of the aryl substituent with subsequent reaction conditions. The ability to prepare a wide range of these analogues allows for the fine-tuning of steric and electronic properties, which is essential for applications such as ligand design for transition metal catalysis. nih.govsigmaaldrich.com

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling p-Tolyl phosphorodichloridate in laboratory settings?

- This compound is classified as a corrosive liquid (UN 3265) and requires strict safety measures. Use chemical-resistant gloves, goggles, and fume hoods to avoid direct contact or inhalation. Emergency protocols should align with international transport regulations for acidic organic corrosive liquids, including immediate neutralization of spills with inert absorbents . Storage must comply with corrosive material guidelines, ideally in ventilated, cool environments away from incompatible substances .

Q. How can researchers validate the purity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for structural confirmation. Compare observed chemical shifts with reference data from databases like NIST Chemistry WebBook (e.g., δ ~120-130 ppm for phosphoryl groups in similar compounds). Mass spectrometry (MS) using electron ionization can verify molecular weight (e.g., expected m/z for C₇H₇Cl₂O₂P: ~245.43) . For quantitative purity assessment, pair chromatography (HPLC/GC) with standardized calibration curves .

Q. What are the best practices for preparing stable stock solutions of this compound?

- Dissolve the compound in anhydrous solvents like dichloromethane or tetrahydrofuran to minimize hydrolysis. Store aliquots at -20°C in airtight, amber vials under inert gas (argon/nitrogen). Pre-chill buffers and equipment to 4°C during preparation to reduce degradation. Validate stability via periodic NMR or assay-based checks .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in phosphorylation reactions?

- Key variables :

-

Temperature : Maintain 0–4°C for moisture-sensitive reactions to suppress side reactions.

-

Stoichiometry : Use a 1.2–1.5 molar excess of this compound relative to the substrate.

-

Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic displacement efficiency.

-

Workup : Quench excess reagent with ice-cold methanol or aqueous NaHCO₃, followed by extraction with ethyl acetate .

- Troubleshooting low yields :

-

Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1).

-

If intermediates degrade, optimize inert atmosphere conditions (e.g., Schlenk line).

Q. How should researchers address discrepancies in phosphorylated product yields across replicate experiments?

- Step 1 : Confirm reagent consistency (e.g., batch-to-batch purity via HPLC ).

- Step 2 : Standardize assay conditions (e.g., ambient humidity, mixing speed) to minimize variability.

- Step 3 : Perform statistical analysis (e.g., ANOVA) on triplicate runs to identify outliers.

- Step 4 : Cross-validate using alternative detection methods (e.g., fluorometric vs. colorimetric assays) to rule out interference .

Q. What strategies mitigate interference from choline or other nucleophiles in assays involving this compound?

- Sample pre-treatment : Incubate samples with choline oxidase to oxidize free choline before phosphorylation.

- Background controls : Include wells with Assay Buffer instead of enzyme to quantify non-specific hydrolysis.

- Data correction : Subtract background signals (e.g., choline-derived absorbance) from sample readings .

Data Analysis and Reporting

Q. How should researchers present phosphorylation efficiency data in publications?

- Tables : Include columns for substrate concentration, reaction time, yield (%), and standard deviation (SD). Example:

| Substrate (mM) | Time (h) | Yield (%) ± SD |

|---|---|---|

| 10 | 2 | 78 ± 2.1 |

| 20 | 4 | 92 ± 1.5 |

- Figures : Use line graphs to depict yield vs. time or concentration, with error bars representing triplicate measurements. Reference methodologies from standardized assays (e.g., phosphatidylcholine detection protocols ).

Q. What criteria determine whether experimental data on this compound should be excluded or reanalyzed?

- Exclusion criteria :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.